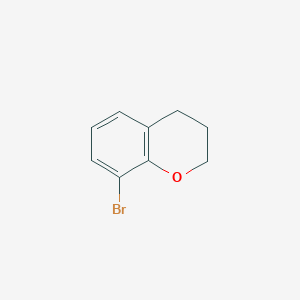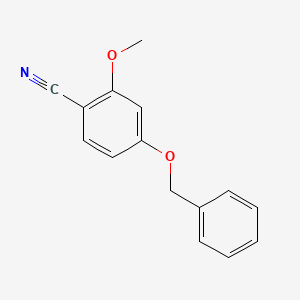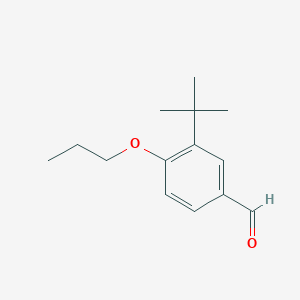![molecular formula C10H10FN3 B1344334 [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 951907-14-5](/img/structure/B1344334.png)
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine: is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . It features a fluorine atom, an imidazole ring, and a phenylmethanamine group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine typically involves the introduction of the imidazole ring onto a fluorinated phenylmethanamine precursor. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of amido-nitriles to form imidazoles under mild conditions.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the fluorine-substituted phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological systems due to its imidazole ring, which is a common motif in biologically active molecules.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The fluorine atom can enhance the compound’s binding affinity and specificity to its targets .
Vergleich Mit ähnlichen Verbindungen
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: This compound features a methyl group on the imidazole ring, which can alter its chemical properties and reactivity.
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol: This compound has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.
Uniqueness: The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions .
Eigenschaften
IUPAC Name |
(3-fluoro-4-imidazol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIXVFSGDRBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)









![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)



